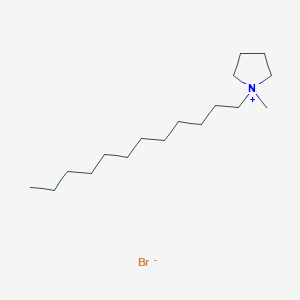

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide: is a type of ionic liquid, which are organic salts that are liquid at room temperature. These compounds are composed of organic cations and inorganic or organic anions. This compound is known for its superior chemical and thermal stability, making it an excellent solvent for various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide typically involves a two-step process. First, 0.1 mol of 98% N-methylpyrrolidine is dissolved in 70 ml of dry acetonitrile. Then, 0.1 mol of 99% dodecyl bromide is slowly added to the solution. The mixture is then refluxed at 80–90 °C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature, and a part of the solvent is removed by vacuum rotary evaporation .

Industrial Production Methods: Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to increase reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide can undergo various chemical reactions, including nucleophilic substitution reactions. These reactions typically involve the replacement of the bromide ion with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as pyridine and imidazole. The reactions are often carried out under reflux conditions at elevated temperatures to ensure complete conversion .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using pyridine as a nucleophile would result in the formation of a pyridinium salt .

Aplicaciones Científicas De Investigación

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide has a wide range of applications in scientific research due to its unique properties. It is used in biocatalysis, electrochemistry, and agronomy. Specific applications include extraction and separation, catalytic reactions, organic synthesis, nanomaterial preparation, electrochemical reactions, and capacitors .

Mecanismo De Acción

The mechanism of action of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide involves its ability to disrupt cell membranes. This compound has been shown to have antimicrobial activity, particularly when combined with antimicrobial peptides like melittin. The long alkyl chain of the compound allows it to integrate into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death .

Comparación Con Compuestos Similares

- 1-Methyl-3-n-alkylpyrrolidinium bromide

- N-dodecyl-N-methylpyrrolidinium bromide

- N-methyl-N-dodecylpyrrolidinium bromide

Uniqueness: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide is unique due to its long alkyl chain, which enhances its ability to disrupt cell membranes and its superior chemical and thermal stability. These properties make it particularly useful in applications requiring high stability and effectiveness .

Propiedades

Número CAS |

91847-28-8 |

|---|---|

Fórmula molecular |

C17H36BrN |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

1-dodecyl-1-methylpyrrolidin-1-ium;bromide |

InChI |

InChI=1S/C17H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

HFWKXWYOKLZDTB-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCC[N+]1(CCCC1)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)

![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)